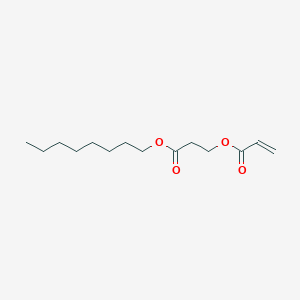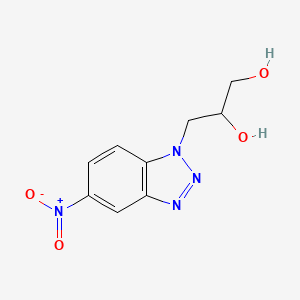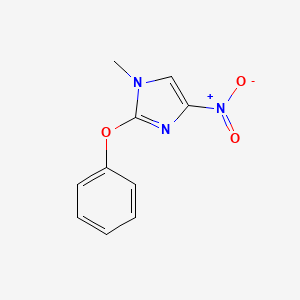![molecular formula C19H22N2O3 B14013982 methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate CAS No. 30117-17-0](/img/structure/B14013982.png)
methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, an acetamido group, and an ethylanilino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate typically involves multiple steps. One common method includes the acylation of aniline derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, can be employed to form the desired carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes.
Industry: It can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(chlorocarbonyl)benzoate
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
30117-17-0 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate |
InChI |
InChI=1S/C19H22N2O3/c1-4-21(18-7-5-6-17(12-18)20-14(2)22)13-15-8-10-16(11-9-15)19(23)24-3/h5-12H,4,13H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
IQLJPOUMHFHAMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=C(C=C1)C(=O)OC)C2=CC=CC(=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)





![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)






